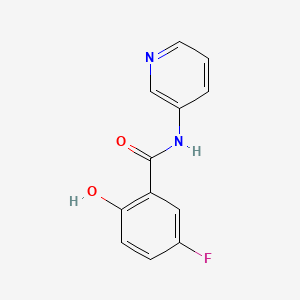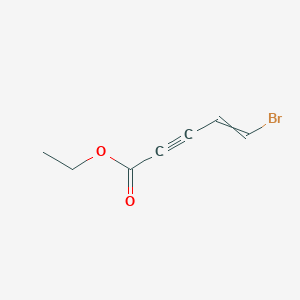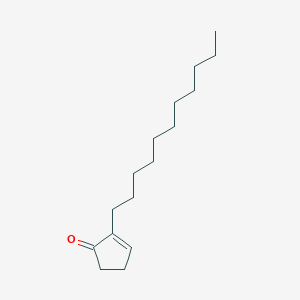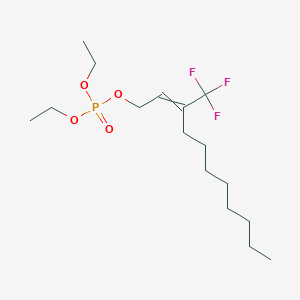
Diethyl 3-(trifluoromethyl)undec-2-EN-1-YL phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a phosphate group, which is essential in many biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate typically involves the reaction of diethyl phosphate with a suitable trifluoromethylated alkene. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of trifluoromethylated compounds.
Scientific Research Applications
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphate group makes it relevant in studies involving phosphorylation processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate involves its interaction with molecular targets through its phosphate and trifluoromethyl groups. The phosphate group can participate in phosphorylation reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Trifluoromethylated alkenes: Do not contain the phosphate group, limiting their applications in biological studies.
Uniqueness
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is unique due to the presence of both the trifluoromethyl and phosphate groups, which confer distinct reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
821799-35-3 |
|---|---|
Molecular Formula |
C16H30F3O4P |
Molecular Weight |
374.38 g/mol |
IUPAC Name |
diethyl 3-(trifluoromethyl)undec-2-enyl phosphate |
InChI |
InChI=1S/C16H30F3O4P/c1-4-7-8-9-10-11-12-15(16(17,18)19)13-14-23-24(20,21-5-2)22-6-3/h13H,4-12,14H2,1-3H3 |
InChI Key |
ZJVNXJBLDOPJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCOP(=O)(OCC)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


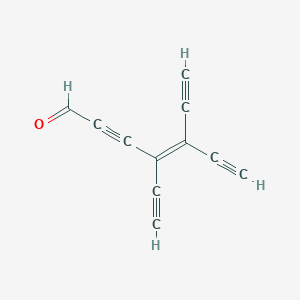

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)

![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
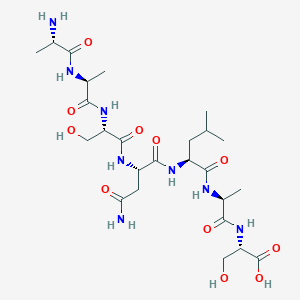
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
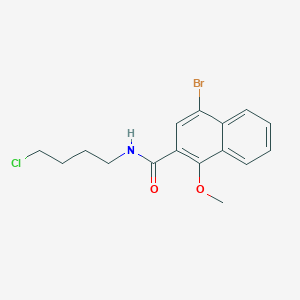

![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
